molecular formula C18H21NO4 B5087561 N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No.: B5087561
M. Wt: 315.4 g/mol
InChI Key: DKPFYZVOTPVJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways in the body. In

Mechanism of Action

N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide works by blocking the activity of the AT2R, which is involved in the regulation of pain signaling pathways in the body. By inhibiting the AT2R, this compound reduces the transmission of pain signals from the peripheral nervous system to the central nervous system, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the development and maintenance of chronic pain. This compound has also been shown to reduce the activity of glial cells, which play a key role in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is its selectivity for the AT2R, which minimizes the risk of off-target effects. It has also been shown to have a good safety profile in clinical trials, with no significant adverse effects reported. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are a number of future directions for research on N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of chronic pain. Another area of research is the development of more effective formulations of this compound that improve its solubility and bioavailability. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 2-methoxy-4-methylphenol to form the intermediate compound 2-(2-methoxy-4-methylphenoxy)acetamide. This compound is then reacted with ethyl bromoacetate in the presence of a base to form the final product, this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical trials have also demonstrated its efficacy in reducing pain in patients with post-herpetic neuralgia, a type of chronic pain that occurs after shingles.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-22-15-8-6-5-7-14(15)19-18(20)12-23-16-10-9-13(2)11-17(16)21-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFYZVOTPVJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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